Hyperin 6''-[glucosyl-(1->3)-rhamnoside]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyperin 6'-[glucosyl-(1->3)-rhamnoside], also known as isoquercitrin, is a flavonoid compound found in various plants, including fruits, vegetables, and herbs. This compound has been a topic of interest for scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Hyperin 6'-[glucosyl-(1->3)-rhamnoside] involves its ability to scavenge free radicals and inhibit oxidative stress. It also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also improves glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, it has been shown to enhance cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has advantages and limitations for lab experiments. Its advantages include its low toxicity, high solubility, and stability. Its limitations include its low bioavailability and poor absorption.
Zukünftige Richtungen
There are several future directions for the scientific research of Hyperin 6'-[glucosyl-(1->3)-rhamnoside]. These include:
1. Investigation of its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Development of novel delivery systems to improve its bioavailability and absorption.
3. Exploration of its potential use in combination with other therapeutic agents to enhance their efficacy.
4. Investigation of its potential use in the prevention and treatment of age-related diseases.
5. Study of its effects on gut microbiota and its potential use in the treatment of gut-related diseases.
Conclusion:
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] is a flavonoid compound that has been studied for its potential therapeutic properties. Its ability to scavenge free radicals, inhibit oxidative stress, and modulate various signaling pathways makes it a promising candidate for the treatment of various diseases. However, its low bioavailability and poor absorption are limitations that need to be addressed. Further scientific research is needed to explore its potential applications and develop novel delivery systems to improve its efficacy.
Synthesemethoden
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between quercetin and rhamnose. Chemical synthesis involves the use of chemical reagents to produce the compound. Extraction from natural sources involves the isolation of the compound from plants that contain it.
Wissenschaftliche Forschungsanwendungen
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and liver damage.
Eigenschaften
134953-93-8 | |
Molekularformel |
C33H40O21 |
Molekulargewicht |
772.7 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23-,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
InChI-Schlüssel |
XEFNBVWDOQCMSG-GJHFDJSNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
134953-93-8 | |
Synonyme |
quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside quercetin-3-Glu-Rha-Gal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.